Cas no 499-26-3 (Glucotropaeolin)

Glucotropaeolin structure
Glucotropaeolin structure
Product Name:Glucotropaeolin
CAS No:499-26-3
MF:C14H19NO9S2
MW:409.431962251663
CID:932962
PubChem ID:9548605
Update Time:2025-04-19

Glucotropaeolin Chemical and Physical Properties

Names and Identifiers

    • Glucotropaeolin
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate
    • Q27102224
    • 499-26-3
    • benzylglucosinolate
    • Tropaeolin
    • Glucotropeolin
    • SCHEMBL22322116
    • DTXSID10964467
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-phenyl-N-sulfooxyethanimidothioate
    • Benzyl glucosinolate
    • 1-Thio-b-D-glucopyranose 1-[N-(sulfooxy)benzenethanimidate], 9CI
    • Phenylmethyl glucosinolate
    • CHEMBL3140313
    • 1-S-[(1Z)-2-phenyl-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate
    • Q63399038
    • CHEBI:17127
    • Glucotropaeolin (Benzyl-GS)
    • NS00094476
    • C02153
    • NS00124748
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-phenyl-N-sulfooxy-ethanimidothioate
    • AC1LCV37
    • beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)benzeneethanimidate)
    • Inchi: 1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/b15-10+/t9-,11-,12+,13-,14+/m1/s1
    • InChI Key: QQGLQYQXUKHWPX-BXLHIMNRSA-N
    • SMILES: S(/C(/CC1C=CC=CC=1)=N/OS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 408.04234
  • Monoisotopic Mass: 409.05012353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 200Ų

Experimental Properties

  • PSA: 168.94
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